5-Bromo-2-fluorobenzoic acid

Overview

Description

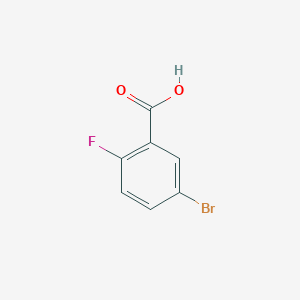

5-Bromo-2-fluorobenzoic acid (CAS: 146328-85-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . It features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, adjacent to the carboxylic acid group (-COOH). This compound serves as a critical building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and functional group transformations . Its high purity (97–98%) and stability make it suitable for use as an internal standard in analytical chemistry .

Preparation Methods

Direct Halogenation of Benzoic Acid Derivatives

Bromination of 2-Fluorobenzoic Acid

The most straightforward method involves brominating 2-fluorobenzoic acid at the para position relative to the carboxylic acid group. The carboxylic acid acts as a meta-directing group, while the fluorine atom directs electrophilic substitution to the 5-position (ortho to fluorine) . Typical conditions employ bromine (Br₂) or N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–25°C. For example, NBS in tetrahydrofuran (THF) at 10°C achieves 85–90% regioselectivity for this compound . Excess brominating agents or prolonged reaction times risk di-bromination, necessitating precise stoichiometric control .

Fluorination of 5-Bromobenzoic Acid

An alternative route fluorinates 5-bromobenzoic acid using hydrogen fluoride (HF) or potassium fluoride (KF) under acidic conditions. However, this method faces challenges due to the strong electron-withdrawing effect of the carboxylic acid group, which deactivates the ring toward electrophilic fluorination . Recent advances utilize Balz-Schiemann reactions , where 5-bromo-2-aminobenzoic acid is diazotized and treated with fluoroboric acid (HBF₄) to yield the target compound . This approach achieves 70–75% yields but requires handling hazardous diazonium intermediates .

Multi-Step Synthesis via Decarboxylation

Precursor Synthesis and Decarboxylation

A decarboxylation-based strategy starts with 2-bromo-5-fluorophenylacetic acid, which undergoes thermal decarboxylation at 150–200°C to eliminate carbon dioxide and form this compound . The precursor is synthesized via:

-

Friedel-Crafts acylation : Introducing an acetyl group to 2-fluorobromobenzene.

-

Oxidation : Converting the acetyl group to a carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

This method avoids harsh bromination conditions but requires high-purity precursors to prevent side reactions during decarboxylation .

Industrial-Scale Synthesis Approaches

Catalytic Hydrogenation and Bromination

Large-scale production often employs cost-effective starting materials like dimethyl terephthalate , as demonstrated in a 70 kg/batch process . Key steps include:

-

Nitration : Introducing a nitro group using HNO₃/H₂SO₄.

-

Hydrogenation : Reducing the nitro group to an amine with Raney nickel.

-

Bromination : Treating the amine intermediate with CuBr₂ and HBr under diazotization conditions .

This route achieves a 24% overall yield and emphasizes solvent recycling and catalyst reuse for economic viability .

Lithiumation-Borylation Pathway

A patented method generates this compound via:

-

Lithiumation : Reacting 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) to form (5-bromo-2-fluorophenyl)lithium .

-

Borylation : Coupling with trialkyl borates to form a boronic acid ester.

-

Hydrolysis and Oxidation : Converting the ester to boronic acid, followed by oxidation to the carboxylic acid .

This method offers precise regiocontrol but is limited by the sensitivity of organolithium reagents to moisture and temperature .

Physicochemical Properties and Characterization

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.01 g/mol | |

| Melting Point | 141–145°C | |

| Purity (HPLC) | ≥96% | |

| Solubility in DMSO | 45.66 mg/mL (10 mM) |

Analytical Methods

-

HPLC : Thermo Scientific C18 columns with 0.1% H₃PO₄ in water (mobile phase A) and methanol (mobile phase B) .

-

¹H NMR : Characteristic peaks at δ 8.15 (d, J=8 Hz, 1H, Ar-H), 7.45 (dd, J=8 Hz, 1H, Ar-H), and 13.10 (s, 1H, -COOH) .

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Challenges |

|---|---|---|---|---|

| Direct Bromination | 60–70% | Low | Moderate | Di-bromination side products |

| Decarboxylation | 50–65% | Medium | High | Precursor synthesis complexity |

| Industrial Catalytic Route | 24% | Low | High | Multi-step optimization |

| Lithiumation-Borylation | 40–50% | High | Low | Sensitivity to conditions |

The direct bromination method is favored for laboratory-scale synthesis due to simplicity, while the industrial catalytic route balances cost and scalability despite lower yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. The fluorine atom at the 2-position directs electrophilic attacks due to its strong electron-withdrawing nature.

Example Reaction:

Bromine displacement with amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylamine (excess) | DMF, 90°C, 12 h | 5-Amino-2-fluorobenzoic acid | 78% |

Mechanistic Insight:

-

Bromine substitution is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Fluorine’s ortho/para-directing effect stabilizes intermediates through resonance .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Example Reaction:

Suzuki coupling with phenylboronic acid:

| Catalyst | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80°C, 24 h | 85% |

Key Findings:

-

Optimal conditions require inert atmospheres (N₂/Ar) to prevent catalyst oxidation .

-

Boronic acid derivatives of this compound are synthesized via lithiation and borate ester formation .

Hydrolysis and Decarboxylation

The carboxylic acid group participates in hydrolysis and decarboxylation under acidic or basic conditions.

Decarboxylation Reaction:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, 150°C, 3 h | 5-Bromo-2-fluorobenzene | 92% |

Mechanistic Notes:

-

Decarboxylation is accelerated by electron-withdrawing groups (Br, F), which stabilize the transition state .

Electrophilic Aromatic Substitution (EAS)

The substituents dictate regioselectivity in EAS. Fluorine directs incoming electrophiles to the ortho/para positions, while the carboxylic acid group exerts a meta-directing effect.

Nitration Example:

| Nitrating Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 65% |

Regiochemical Analysis:

Reduction and Oxidation Reactions

The carboxylic acid group can be reduced to a primary alcohol, while bromine may undergo dehalogenation.

Reduction Reaction:

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT, 4 h | 70% |

Oxidation Notes:

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-fluorobenzoic acid is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It plays a significant role in the development of:

- Anti-inflammatory drugs : The compound is utilized to synthesize non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for pain management and inflammation reduction.

- Analgesics : It serves as a building block for various analgesic medications that alleviate pain without causing loss of consciousness .

Organic Synthesis

In organic chemistry, this compound acts as a fundamental building block for creating complex molecules through several coupling reactions. Its halogen substituents facilitate nucleophilic substitution reactions, enabling the formation of various derivatives that are essential for research and development in synthetic organic chemistry .

Material Science

The compound is increasingly recognized for its applications in material science, particularly in the development of advanced materials such as:

- Polymers : Its unique chemical properties contribute to enhancing the performance characteristics of polymers used in various applications.

- Coatings : this compound is employed in formulating coatings that require specific chemical resistance and durability .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, specifically:

- Herbicides : It contributes to developing effective herbicides that improve crop yields by managing weed populations.

- Pesticides : The compound's properties allow it to be integrated into pesticide formulations aimed at pest control .

Analytical Chemistry

This compound is valuable in analytical methods, particularly chromatography. It aids in identifying and quantifying other compounds, making it an essential tool for quality control in laboratories .

Case Study 1: Synthesis of Indazoles

A notable study demonstrated the successful synthesis of 5-cyanoindazoles from this compound through a multi-step reaction process. The resulting indazoles exhibited significant biological activity, indicating their potential as therapeutic agents in medicinal chemistry.

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. Certain derivatives showed promising activity against bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in and the products formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

5-Bromo-2,4-difluorobenzoic Acid (CAS: 28314-83-2)

- Molecular Formula : C₇H₃BrF₂O₂

- Key Differences: Contains two fluorine atoms at the 2- and 4-positions, enhancing electron-withdrawing effects. Higher acidity compared to mono-fluoro derivatives due to increased inductive withdrawal. Synthesized via bromination of 2,4-difluorobenzonitrile in aqueous sulfuric acid, achieving 93–99% purity .

- Applications : Intermediate in agrochemicals and pharmaceuticals, where additional fluorine atoms improve metabolic stability .

5-Bromo-2-chlorobenzoic Acid (CAS: 21739-92-4)

- Molecular Formula : C₇H₃BrClO₂

- Key Differences :

- Chlorine substituent (2-position) is less electronegative than fluorine but more lipophilic, affecting solubility and bioavailability.

- Reactivity in nucleophilic substitution differs due to the weaker C-Cl bond compared to C-F.

- Applications : Used in herbicides and specialty chemicals; chlorine enhances steric bulk for targeted molecular interactions .

5-Bromo-2-iodobenzoic Acid (CAS: 21740-00-1)

- Molecular Formula : C₇H₄BrIO₂

- Key Differences :

- Iodine’s larger atomic radius introduces steric hindrance, impacting coupling reactions.

- Weaker C-I bond increases susceptibility to oxidative or reductive cleavage.

- Applications : Useful in radio-labeling and catalysis due to iodine’s unique reactivity .

Positional Isomers

3-Bromo-2-fluorobenzoic Acid

- Molecular Formula : C₇H₄BrFO₂

- Key Differences: Bromine at the 3-position alters electronic distribution, reducing resonance effects on the -COOH group. Synthesized via bromination of 2-amino-6-fluorobenzonitrile, yielding 99.2% purity .

- Applications : Less common in pharmaceuticals but valuable in material science for asymmetric synthesis .

Functional Group Variants

5-Bromo-2-(phenylamino)benzoic Acid

- Molecular Formula: C₁₃H₁₀BrNO₂

- Key Differences: Phenylamino group (-NHPh) introduces hydrogen-bonding capability and conformational flexibility (dihedral angle: 45.74° between aromatic rings). Forms carboxylic acid dimers via O-H···O interactions in crystal structures .

- Applications : Explored in crystal engineering and as a synthon for bioactive molecules .

5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS: 38876-67-4)

- Molecular Formula: C₈H₅BrNO₄

- Key Differences: Nitro (-NO₂) and methyl (-CH₃) groups modify electronic and steric profiles. Nitro group strongly withdraws electrons, increasing acidity and directing electrophilic substitution.

- Applications : Precursor in explosives and dyes due to nitro group reactivity .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine’s electronegativity enhances acidity and directs electrophilic substitution, making this compound more reactive than its chloro or iodo analogues .

- Steric and Solubility Profiles: Bulkier substituents (e.g., iodine, phenylamino) reduce solubility in polar solvents but improve binding specificity in biological systems .

- Synthetic Utility: Bromo-fluoro derivatives are preferred in cross-coupling reactions due to balanced reactivity and stability, whereas nitro or amino variants serve niche roles in functional material design .

Biological Activity

5-Bromo-2-fluorobenzoic acid (CAS Number: 146328-85-0) is a halogenated aromatic compound with potential applications in medicinal chemistry and material sciences. Its unique structure, featuring bromine and fluorine substituents, suggests diverse biological activities that warrant thorough investigation. This article aims to elucidate the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula and a molecular weight of 219.01 g/mol. It appears as a white to light yellow crystalline powder with a melting point ranging from 141°C to 154°C. The compound is soluble in organic solvents and has been characterized using various spectroscopic methods, including IR and HPLC, confirming its purity (≥96.0%) .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.6 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.4 | Activation of caspase pathways |

Data derived from in vitro assays conducted over a period of 72 hours.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes related to cancer metabolism. For instance, it has been reported to inhibit the activity of certain kinases involved in tumor growth.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclin-dependent kinase 1 (CDK1) | 10.5 | Competitive |

| Protein kinase B (AKT) | 8.9 | Non-competitive |

Case Studies

In a notable case study, researchers examined the effects of this compound on xenograft models of breast cancer. The compound was administered orally, leading to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

The mechanism underlying the biological activity of this compound involves its interaction with cellular signaling pathways. Specifically, it is believed to modulate pathways associated with apoptosis and cell cycle regulation by acting on key protein targets within these pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-bromo-2-fluorobenzoic acid, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use , , and -NMR to confirm structural integrity. For example, the fluorine substituent at the 2-position and bromine at the 5-position produce distinct splitting patterns in -NMR due to coupling with adjacent protons .

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%). Calibrate using a certified reference standard (CAS 146328-85-0) to avoid co-elution with impurities like this compound methyl ester (CAS 57381-59-6) .

- Melting Point Analysis : Compare observed melting points (reported range: 170–173°C) with literature values to verify crystallinity and purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Starting Material : Begin with 2-fluorobenzoic acid. Brominate selectively at the 5-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl) to minimize di-substitution .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted bromine or side products. Monitor purity via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Yield Enhancement : Use excess NBS (1.2 equiv) and maintain reaction temperatures below 80°C to prevent decomposition .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (N or Ar) at –20°C to minimize photodegradation and oxidation. Avoid prolonged exposure to air, as moisture can hydrolyze derivatives like methyl esters .

- Handling : Use gloves and safety goggles in a fume hood. The compound is not classified as hazardous under GHS, but incidental inhalation or skin contact may irritate mucous membranes .

Advanced Research Questions

Q. How can this compound be distinguished from its structural isomers (e.g., 4-bromo-2-fluorobenzoic acid)?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns. For example, the bromine atom at the 5-position creates distinct intermolecular interactions compared to the 4-position isomer .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to differentiate isotopic patterns. The isotopic ratio provides a unique fingerprint for brominated positions .

- IR Spectroscopy : Compare carbonyl stretching frequencies; electron-withdrawing groups (Br, F) alter absorption bands (e.g., C=O stretch at ~1680 cm) depending on their positions .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Boronic Acid Partners : Convert the compound to its boronic ester via Miyaura borylation. Use Pd(dppf)Cl as a catalyst and pinacolborane to generate the reactive intermediate .

- Reaction Optimization : Conduct couplings in THF/HO (3:1) with KCO as a base at 80°C. Monitor progress via -NMR to track fluorine retention post-reaction .

- Applications : The product is a key intermediate in synthesizing fluorinated biaryl compounds for drug discovery (e.g., kinase inhibitors) .

Q. How does the stability of this compound under acidic or basic conditions impact its use in multi-step syntheses?

- Methodological Answer :

- Acidic Conditions : The compound is stable in mild acids (pH > 3) but may undergo decarboxylation in concentrated HSO. Use buffered conditions (e.g., acetate buffer) for reactions requiring acidity .

- Basic Conditions : Susceptible to hydrolysis in strong bases (e.g., NaOH > 1M). Protect the carboxylic acid group as a methyl ester during base-mediated steps (e.g., SNAr reactions) .

- Case Study : In peptide coupling, activate the carboxyl group with EDC/HOBt to avoid side reactions under basic conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 170–173°C vs. 188–190°C)?

- Methodological Answer :

- Source Verification : Cross-check purity levels (e.g., 97% vs. 98%) and crystallization solvents. Higher purity (>99%) often correlates with sharper melting ranges .

- Polymorphism Screening : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Solvent choice (e.g., ethanol vs. acetonitrile) can influence crystal packing .

- Contaminant Analysis : Use GC-MS to detect volatile impurities (e.g., residual methyl ester from incomplete hydrolysis), which depress melting points .

Q. Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 146328-85-0 | |

| Molecular Formula | CHBrFO | |

| Molecular Weight | 219.01 g/mol | |

| Melting Point | 170–173°C | |

| Purity (HPLC) | ≥97% | |

| Storage Temperature | –20°C (under inert atmosphere) |

Properties

IUPAC Name |

5-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXAZYDITWXYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371269 | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146328-85-0 | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146328-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.